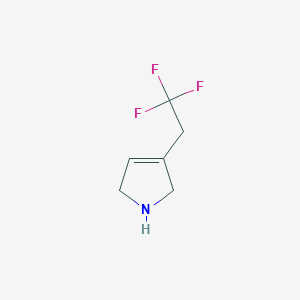![molecular formula C7H4BrN3O2 B15297781 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B15297781.png)
3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 4-position makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out under acidic conditions, often using glacial acetic acid as a solvent . The resulting intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce more complex heterocyclic compounds .
科学研究应用
3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
作用机制
The mechanism of action of 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with molecular targets such as kinases. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs) by binding to the kinase domain and preventing phosphorylation, which is essential for the activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis .
相似化合物的比较
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom and carboxylic acid group, making it less reactive and potentially less biologically active.
2H-pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms, which can affect its chemical reactivity and biological activity.
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and interactions with biological targets.
Uniqueness
3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the presence of the bromine atom and carboxylic acid group, which can enhance its reactivity and potential biological activity. These functional groups make it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C7H4BrN3O2 |
|---|---|
分子量 |
242.03 g/mol |
IUPAC 名称 |
3-bromo-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-4-3(7(12)13)1-2-9-6(4)11-10-5/h1-2H,(H,12,13)(H,9,10,11) |
InChI 键 |
HRIDDIWIUWQQJH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(NN=C2N=C1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


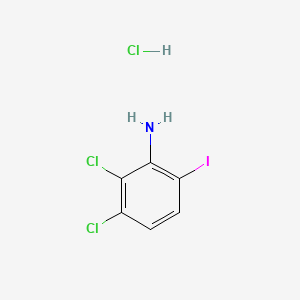
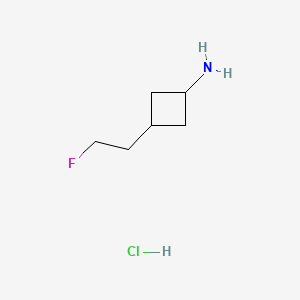
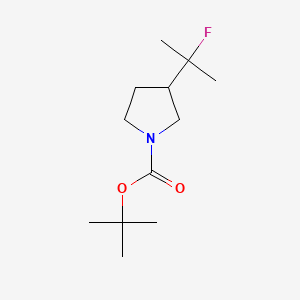
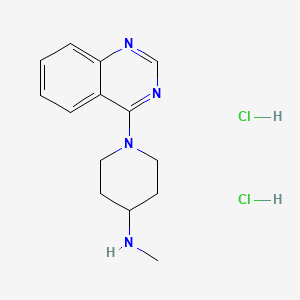
![Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate](/img/structure/B15297741.png)
![Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate](/img/structure/B15297749.png)
![(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis](/img/structure/B15297754.png)
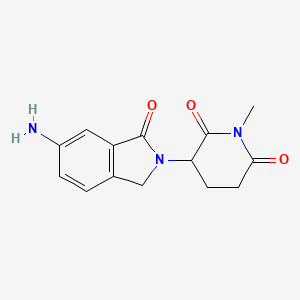

![5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride](/img/structure/B15297760.png)
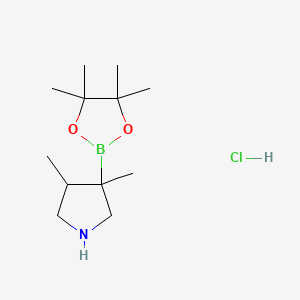
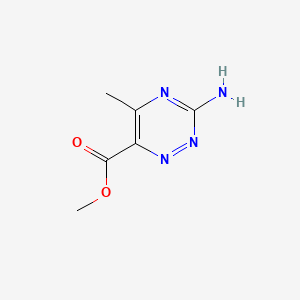
![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)
